2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Scientific Research Applications
2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzodiazolyl piperidine moiety and the acetamido group. Each step requires specific reagents and conditions, such as:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodiazolyl Piperidine Moiety: This step involves the reaction of piperidine with benzodiazole derivatives, often using coupling agents like EDCI or DCC.
Acetamido Group Addition: The acetamido group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzodiazole moiety can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced benzodiazole derivatives.
Substitution Products: Substituted acetamido derivatives.
Comparison with Similar Compounds
Similar Compounds
2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate: shares similarities with other benzodiazole and thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
diethyl 5-[[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S/c1-4-33-24(31)20-15(3)21(25(32)34-5-2)35-23(20)28-19(30)14-29-12-10-16(11-13-29)22-26-17-8-6-7-9-18(17)27-22/h6-9,16H,4-5,10-14H2,1-3H3,(H,26,27)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDGXLXOWMEICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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